molecular formula C8H7N3OS B2616822 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol CAS No. 1370597-69-5

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol

Cat. No.: B2616822
CAS No.: 1370597-69-5
M. Wt: 193.22
InChI Key: YBCHCEDIHKLPSB-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules . This allows the compound to inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is unique due to the combination of the oxadiazole and pyridine rings with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5-10-8(12-11-5)6-2-3-9-7(13)4-6/h2-4H,1H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCHCEDIHKLPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=S)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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